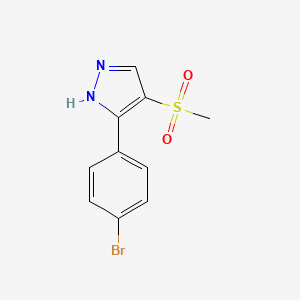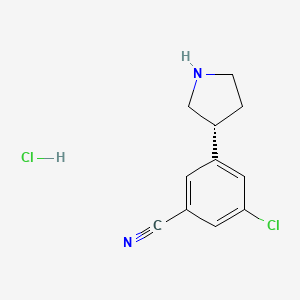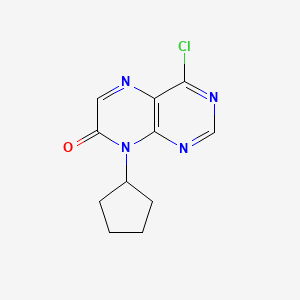![molecular formula C23H19BrOS B11780077 2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)
2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to the benzene ring, along with a benzo[b]thiophene core structure. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
The synthesis of 2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Another method involves the electrophilic cyclization of appropriate precursors. For example, the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide can lead to the formation of benzothiophene derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
化学反応の分析
2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and dimethylformamide.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyloxy group to a hydroxyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
科学的研究の応用
2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: Benzothiophene derivatives have shown potential as antimicrobial agents.
Medicine: Benzothiophene compounds are investigated for their potential as anticancer agents.
Industry: The compound is used in the development of organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene depends on its specific application. In biological systems, benzothiophene derivatives can interact with various molecular targets, such as enzymes and receptors. For example, some benzothiophene compounds act as inhibitors of topoisomerase, an enzyme involved in DNA replication . By inhibiting this enzyme, the compounds can prevent the proliferation of cancer cells.
In optoelectronic applications, the compound’s photophysical properties, such as its ability to absorb and emit light, are crucial. The presence of electron-donating and electron-withdrawing groups in the molecule can influence its electronic structure and enhance its performance in devices like OLEDs and OPVs .
類似化合物との比較
2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene can be compared with other benzothiophene derivatives, such as:
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator for the treatment of breast cancer.
Zileuton: A benzothiophene compound used as a leukotriene inhibitor for the treatment of asthma.
Sertaconazole: An antifungal agent that contains a benzothiophene moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H19BrOS |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
2-[(5-bromo-2-methyl-4-phenylmethoxyphenyl)methyl]-1-benzothiophene |
InChI |
InChI=1S/C23H19BrOS/c1-16-11-22(25-15-17-7-3-2-4-8-17)21(24)14-19(16)13-20-12-18-9-5-6-10-23(18)26-20/h2-12,14H,13,15H2,1H3 |
InChIキー |
UVTGEWDKYXGFHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1CC2=CC3=CC=CC=C3S2)Br)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)


![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)
